Home > Products > Building Blocks P6993 > 3-Azabicyclo[3.1.1]heptane hydrochloride
3-Azabicyclo[3.1.1]heptane hydrochloride - 1427380-44-6

3-Azabicyclo[3.1.1]heptane hydrochloride

Catalog Number: EVT-1665509
CAS Number: 1427380-44-6
Molecular Formula: C6H12ClN
Molecular Weight: 133.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Azabicyclo[3.1.1]heptane hydrochloride is a saturated heterocyclic compound classified as a bridged bicyclic amine. It serves as a valuable building block in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. This rigid, sp3-rich scaffold has garnered significant interest as a potential bioisostere for aromatic rings in drug design, particularly in mimicking the properties of meta-substituted arenes [].

Synthesis Analysis
  • Reduction of Spirocyclic Oxetanyl Nitriles: This general and scalable approach involves the reduction of spirocyclic oxetanyl nitriles, offering a practical method for obtaining diverse 3-azabicyclo[3.1.1]heptane derivatives [].
  • Silver-Enabled Cycloaddition: This strategy utilizes readily accessible bicyclo[1.1.0]butanes (BCBs) and isocyanides in a silver-catalyzed formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence, providing a direct and efficient pathway to polysubstituted 3-azabicyclo[3.1.1]heptanes [].
  • Thermal Intramolecular [2+2] Cycloaddition: This method employs Morita-Baylis-Hillman adduct-derived 4,4-diaryl-1,3-dienes, enabling the synthesis of various 3-azabicyclo[3.1.1]heptane derivatives through a thermal intramolecular [2+2] cycloaddition reaction [, , ].
  • Eu(OTf)3-Catalyzed Formal Dipolar [4π + 2σ] Cycloaddition: This approach utilizes bicyclo[1.1.0]butanes and nitrones under mild conditions and tolerates various functional groups, leading to polysubstituted 2-oxa-3-azabicyclo[3.1.1]heptanes []. This method allows for the introduction of multiple heteroatoms into the bicyclic framework.
  • Dynamic Addition-Intramolecular Substitution Sequence: This method involves a two-step synthesis of 3-(2-chloroethyl) cyclobutanone followed by reaction with hydrogen cyanide and an alkylating agent. This approach leads to 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles which can be further derivatized [].
  • Synthesis from Cyclobutanones: This method, while not extensively detailed, suggests the utilization of cyclobutanones as starting materials for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives, specifically quinolines and tetrahydroquinolines [].
Molecular Structure Analysis

Computational studies, such as density functional theory (DFT) calculations, have been employed to investigate the reaction mechanisms involved in the synthesis of 3-azabicyclo[3.1.1]heptanes []. These calculations provide valuable insights into the energetics and intermediates involved in the formation of these bicyclic structures.

Chemical Reactions Analysis
  • Reductive Transformations: The cyano group in 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles can be reduced to the corresponding aminomethyl group using lithium aluminum hydride [].
Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.1]heptane hydrochloride is highly dependent on the specific derivative and its application. For example, when incorporated into the structure of the antihistamine drug Rupatidine, the 3-azabicyclo[3.1.1]heptane core replaced the pyridine ring, leading to improved physicochemical properties []. This modification may alter the drug's binding affinity, pharmacokinetic properties, and overall pharmacological profile.

Applications
  • Medicinal Chemistry:
    • Drug Design: These compounds serve as valuable building blocks and scaffolds in drug discovery, particularly as bioisosteres for aromatic rings, potentially enhancing physicochemical properties and metabolic profiles [, ]. For example, they have been incorporated into the structure of Rupatidine, an antihistamine drug, resulting in improved physicochemical properties [].
    • Aromatase Inhibition: Derivatives, such as 1-(4-aminophenyl)-3-azabicyclo[3.1.1]heptane-2,4-diones, have exhibited potent aromatase inhibitory activity in vitro [, ]. These compounds hold promise as potential therapeutic agents for hormone-dependent diseases, such as breast cancer.
  • Organic Synthesis:
    • Chiral Synthesis: The inherent chirality of some derivatives, such as those synthesized from Morita-Baylis-Hillman adducts, allows for their application in asymmetric synthesis [, ].

Rupatadine Analogue Containing 3-Azabicyclo[3.1.1]heptane Core

Compound Description: This analogue replaces the pyridine ring in the antihistamine drug Rupatadine with a 3-Azabicyclo[3.1.1]heptane core. This modification significantly enhances the compound's physicochemical properties. []

Relevance: This compound is directly derived from 3-Azabicyclo[3.1.1]heptane Hydrochloride by incorporating the core structure into a known drug scaffold. This highlights the potential of the bicyclic system as a bioisostere for aromatic rings in drug design. []

2-Oxa-3-azabicyclo[3.1.1]heptanes

Compound Description: These compounds are synthesized through a Eu(OTf)3-catalyzed formal dipolar [4π+2σ] cycloaddition of bicyclo[1.1.0]butanes with nitrones. They are considered potential bioisosteres for meta-substituted arenes. []

Relevance: These compounds share the bicyclo[3.1.1]heptane framework with 3-Azabicyclo[3.1.1]heptane Hydrochloride but incorporate an additional oxygen atom in the bicyclic system, leading to a distinct class of heterocycles. []

Polysubstituted 3-Azabicyclo[3.1.1]heptanes

Compound Description: These compounds are accessed through a silver-enabled cycloaddition of bicyclo[1.1.0]butanes (BCBs) with isocyanides. The reaction proceeds through a formal [3+3]/[3+2]/retro-[3+2] cycloaddition sequence. []

Relevance: This class shares the core 3-Azabicyclo[3.1.1]heptane structure with 3-Azabicyclo[3.1.1]heptane Hydrochloride and allows for various substituents on the bicyclic core. This approach highlights the versatility of the bicyclic system as a building block in organic synthesis. []

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (1h)

Compound Description: This compound, along with its optical enantiomers, are synthesized and tested for their ability to inhibit human placental aromatase. The compound exhibited potent aromatase inhibitory activity, significantly higher than the clinically used aminoglutethimide. []

1-(4-Aminophenyl)-3-azabicyclo[3.1.1]haptane-2,4-diones (2a-i,k)

Compound Description: This series of novel achiral compounds was synthesized and tested for their inhibition of human placental aromatase. They exhibit varying degrees of enzyme-inhibiting activity. []

Relevance: These compounds share the 3-Azabicyclo[3.1.1]heptane scaffold with 3-Azabicyclo[3.1.1]heptane Hydrochloride, highlighting the core structure's potential in developing aromatase inhibitors. The different substitutions on the aromatic ring allow for exploring structure-activity relationships. []

6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate

Compound Description: This bicyclic morpholine derivative is synthesized in six steps starting from inexpensive materials. It is of interest as a morpholine isostere due to its achiral nature and similar properties. []

Relevance: This compound shares the bicyclo[3.1.1]heptane core with 3-Azabicyclo[3.1.1]heptane Hydrochloride but incorporates an oxygen atom in the ring system, making it a closer analogue to morpholine. []

3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate

Compound Description: This novel, achiral, bicyclic morpholine is synthesized in seven steps. It exhibits similar lipophilicity to morpholine based on its cLogP value. []

Relevance: This compound is another example of a morpholine bioisostere sharing the bicyclo[3.1.1]heptane framework with 3-Azabicyclo[3.1.1]heptane Hydrochloride. The different position of the oxygen atom compared to 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate allows for further exploration of structure-property relationships. []

6,7-Dimethylene-3-azabicyclo[3.1.1]heptanes

Compound Description: These compounds are synthesized through a unique cycloisomerization reaction of bisallenes tethered with N-(p-tolylsulfonamide) in the presence of a cationic gold N-heterocyclic carbene catalyst. []

Relevance: Sharing the core 3-Azabicyclo[3.1.1]heptane structure with 3-Azabicyclo[3.1.1]heptane Hydrochloride, these compounds feature two exocyclic methylene groups. This specific structural motif provides opportunities for further functionalization and exploration of its impact on biological activity. []

2-Alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles

Compound Description: This class of compounds is prepared from 3-(2-chloroethyl)cyclobutanone via a dynamic addition-intramolecular substitution sequence with hydrogen cyanide. The cyano group can be further reduced to an aminomethyl group. []

Relevance: Sharing the 3-Azabicyclo[3.1.1]heptane framework with 3-Azabicyclo[3.1.1]heptane Hydrochloride, these compounds possess a cyano group at the 1-position. This reactive handle enables further derivatization and potential applications in medicinal chemistry. []

3-Allyl-3-azabicyclo[3.1.1]heptane-2,4,6-trione Derivatives

Compound Description: These compounds are formed through a regioselective intramolecular [2+2] criss-cross cycloaddition reaction of acyl ketenes generated from mesoionic 1,3-oxazinium-4-olates. []

Relevance: Sharing the 3-azabicyclo[3.1.1]heptane core with 3-Azabicyclo[3.1.1]heptane Hydrochloride, this class features a trione moiety on the bicyclic system, showcasing the possibility for incorporating diverse functional groups. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([3H]A-585539)

Compound Description: This compound is a high-affinity agonist radioligand for the α7 nicotinic acetylcholine receptor (nAChR) with rapid kinetics, low nonspecific binding, and high specific activity. [, ]

Relevance: This compound features a 5-aza-2-azoniabicyclo[2.2.1]heptane core, structurally similar to the 3-azabicyclo[3.1.1]heptane core of 3-Azabicyclo[3.1.1]heptane Hydrochloride. The key difference lies in the bridgehead nitrogen being quaternary in A-585539 and part of a bicyclo[2.2.1]heptane system. This comparison demonstrates how subtle structural variations in bicyclic amines can lead to different pharmacological profiles. [, ]

(1S,5S,6R,7R)-7-Chloro-3-imino-5-methyl-2-azabicyclo[4.1.0]heptane Hydrochloride (ONO-1714)

Compound Description: ONO-1714 is a cyclic amidine derivative that acts as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). It exhibits significant potency in vitro and in vivo, making it a promising candidate for studying the role of iNOS in various pathological conditions. [, ]

Relevance: This compound possesses a 2-azabicyclo[4.1.0]heptane core, differing from the 3-azabicyclo[3.1.1]heptane structure of 3-Azabicyclo[3.1.1]heptane Hydrochloride in the size and fusion pattern of the bicyclic system. Despite these differences, both compounds belong to the broader class of azabicyclic compounds, showcasing the diversity within this chemical space and its relevance to medicinal chemistry. [, ]

3,4-Dichloro-N-methyl-N-[trans-2-(1-delta 3-pyrrolinyl)-cyclohexyl]-benzenacetamide Hydrochloride (K-II)

Compound Description: This compound is an analogue of the kappa receptor agonist U-50488H (K-I). It exhibits potent analgesic activity in animal models, surpassing the potency of K-I. []

Relevance: Although K-II lacks the bicyclic structure of 3-Azabicyclo[3.1.1]heptane Hydrochloride, its synthesis involves N-methyl-7-azabicyclo[4.1.0]heptane as a key intermediate. This connection highlights the versatility of azabicyclic compounds as building blocks and precursors for diverse pharmacologically active molecules. []

5,7-Dimethyl-3-isopropyl-1-phenyl-6-oxa-3-azabicyclo[3.1.1]heptane-2,4-dione

Compound Description: This chiral oxetane is synthesized through a solid-state photochemical [2+2] cycloaddition of an achiral N-isopropyl-N-tiglylbenzoylformamide within a chiral crystal environment. The reaction proceeds with high chemical and optical yields. [, ]

3-Thia-6-azabicyclo[3.1.1]heptane and 3-Thia-8-azabicyclo[3.2.1]octane, and their 1,1-Dioxides

Compound Description: These novel bicyclic thiomorpholine building blocks are prepared from inexpensive starting materials via straightforward chemistry. They represent valuable additions to the thiomorpholine family, which holds significance in medicinal chemistry. []

Relevance: These compounds incorporate a sulfur atom into the bicyclic system, contrasting with the nitrogen-containing bicyclic structure of 3-Azabicyclo[3.1.1]heptane Hydrochloride. The variations in ring size and the presence of sulfur instead of nitrogen highlight the structural diversity possible within this class of bicyclic compounds. []

Racemize-2-azabicyclo[3.3.0]heptanes-3-benzyl carboxylate Hydrochloride (Ramipril Intermediate)

Compound Description: This compound serves as a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Ramipril. The synthesis starts from ethyl cyanoacetate and offers improved yield, simplified operation, and reduced cost compared to previous methods. []

Relevance: While this compound features a 2-azabicyclo[3.3.0]heptane core, distinct from the 3-azabicyclo[3.1.1]heptane structure of 3-Azabicyclo[3.1.1]heptane Hydrochloride, it showcases the importance of azabicyclic scaffolds in pharmaceutical applications. The different ring size and fusion pattern exemplify the structural diversity and versatility within this class of compounds. []

Properties

CAS Number

1427380-44-6

Product Name

3-Azabicyclo[3.1.1]heptane hydrochloride

IUPAC Name

3-azabicyclo[3.1.1]heptane;hydrochloride

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

InChI

InChI=1S/C6H11N.ClH/c1-5-2-6(1)4-7-3-5;/h5-7H,1-4H2;1H

InChI Key

OMFJJGDERYLMRX-UHFFFAOYSA-N

SMILES

C1C2CC1CNC2.Cl

Canonical SMILES

C1C2CC1CNC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.